Dlin-C-DAP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1,2-dilinoléoylcarbamoyloxy-3-diméthylaminopropane, communément appelé Dlin-C-DAP, est un dérivé lipidique chargé positivement. Il est principalement utilisé comme moyen de transport d'agents thérapeutiques à base d'acide nucléique. Ce composé a démontré une efficacité exceptionnelle dans la délivrance d'ARN interférent petit (siARN) pour le traitement de divers maux, notamment le cancer et les anomalies génétiques héréditaires .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du 1,2-dilinoléoylcarbamoyloxy-3-diméthylaminopropane implique la réaction de l'acide linoléique avec le chlorure de carbamoyle pour former le chlorure de linoléoylcarbamoyle. Cet intermédiaire est ensuite mis à réagir avec le 3-diméthylaminopropanol pour donner le produit final. Les conditions réactionnelles impliquent généralement l'utilisation de solvants anhydres et d'une atmosphère inerte pour éviter l'oxydation.

Méthodes de production industrielle

La production industrielle du 1,2-dilinoléoylcarbamoyloxy-3-diméthylaminopropane suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour assurer une pureté élevée et une cohérence du produit. Le composé est généralement stocké à -20 °C pour maintenir sa stabilité.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,2-dilinoléoylcarbamoyloxy-3-diméthylaminopropane subit diverses réactions chimiques, notamment :

Oxydation : Les doubles liaisons des groupes linoléoyle peuvent être oxydées dans des conditions spécifiques.

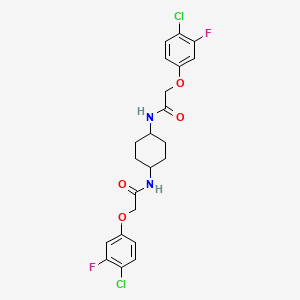

Substitution : Le groupe diméthylamino peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et l'ozone.

Substitution : Des nucléophiles tels que les halogénures et les amines peuvent être utilisés en conditions basiques.

Principaux produits

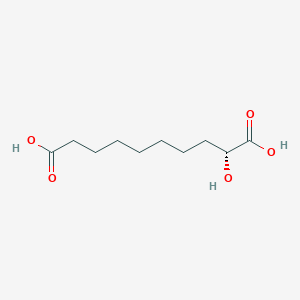

Oxydation : L'oxydation des groupes linoléoyle conduit à la formation d'époxydes et de dérivés hydroxylés.

Substitution : Les réactions de substitution donnent divers dérivés en fonction du nucléophile utilisé

Applications de la recherche scientifique

Le 1,2-dilinoléoylcarbamoyloxy-3-diméthylaminopropane a un large éventail d'applications de recherche scientifique :

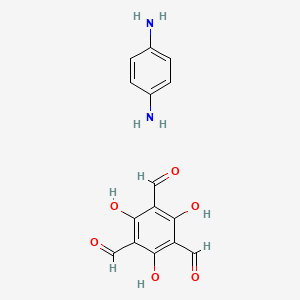

Chimie : Utilisé comme réactif en synthèse organique et comme composant dans les formulations à base de lipides.

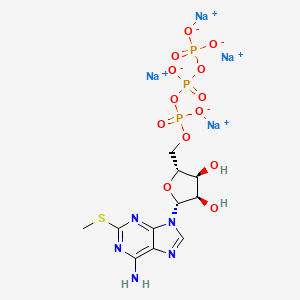

Biologie : Facilite la délivrance d'acides nucléiques dans les cellules, ce qui le rend précieux en thérapie génique et en recherche en biologie moléculaire.

Médecine : Efficacité démontrée dans la délivrance de siARN pour le traitement du cancer et des maladies génétiques.

Industrie : Utilisé dans la formulation de nanoparticules lipidiques pour les systèmes de délivrance de médicaments

Mécanisme d'action

Le principal mécanisme d'action du 1,2-dilinoléoylcarbamoyloxy-3-diméthylaminopropane implique sa capacité à former des complexes stables avec les acides nucléiques. Ces complexes facilitent l'absorption cellulaire des acides nucléiques par endocytose. Une fois à l'intérieur de la cellule, les acides nucléiques sont libérés, ce qui leur permet d'exercer leurs effets thérapeutiques. Les cibles moléculaires et les voies impliquées comprennent le complexe de silencing induit par l'ARN (RISC) pour la délivrance de siARN.

Applications De Recherche Scientifique

1,2-Dilinoleoylcarbamoyloxy-3-dimethylaminopropane has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a component in lipid-based formulations.

Biology: Facilitates the delivery of nucleic acids into cells, making it valuable in gene therapy and molecular biology research.

Medicine: Demonstrated efficacy in delivering siRNA for the treatment of cancer and genetic disorders.

Industry: Utilized in the formulation of lipid nanoparticles for drug delivery systems

Mécanisme D'action

The primary mechanism of action of 1,2-dilinoleoylcarbamoyloxy-3-dimethylaminopropane involves its ability to form stable complexes with nucleic acids. These complexes facilitate the cellular uptake of nucleic acids by endocytosis. Once inside the cell, the nucleic acids are released, allowing them to exert their therapeutic effects. The molecular targets and pathways involved include the RNA-induced silencing complex (RISC) for siRNA delivery.

Comparaison Avec Des Composés Similaires

Le 1,2-dilinoléoylcarbamoyloxy-3-diméthylaminopropane est comparé à d'autres composés similaires tels que :

1,2-Dilinoléoyl-3-diméthylaminopropane (DLinDMA) : Un autre lipide cationique utilisé pour la délivrance d'acides nucléiques, mais avec des propriétés structurales différentes.

1,2-Dioléoyl-3-diméthylaminopropane (DODMA) : Fonction similaire, mais avec des groupes oléoyle au lieu de groupes linoléoyle.

1,2-Dimyristoyl-3-diméthylaminopropane (DMAPMA) : Contient des groupes myristoyle et est utilisé pour des applications similaires.

L'unicité du 1,2-dilinoléoylcarbamoyloxy-3-diméthylaminopropane réside dans sa supériorité d'efficacité dans la délivrance de siARN et sa stabilité dans diverses conditions .

Propriétés

Formule moléculaire |

C43H79N3O4 |

|---|---|

Poids moléculaire |

702.1 g/mol |

Nom IUPAC |

[3-(dimethylamino)-2-[[(9Z,12Z)-octadeca-9,12-dienyl]carbamoyloxy]propyl] N-[(9Z,12Z)-octadeca-9,12-dienyl]carbamate |

InChI |

InChI=1S/C43H79N3O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44-42(47)49-40-41(39-46(3)4)50-43(48)45-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3,(H,44,47)(H,45,48)/b15-13-,16-14-,21-19-,22-20- |

Clé InChI |

IBZLOWFGAPNMJK-KWXKLSQISA-N |

SMILES isomérique |

CCCCC/C=C\C/C=C\CCCCCCCCNC(=O)OCC(CN(C)C)OC(=O)NCCCCCCCC/C=C\C/C=C\CCCCC |

SMILES canonique |

CCCCCC=CCC=CCCCCCCCCNC(=O)OCC(CN(C)C)OC(=O)NCCCCCCCCC=CCC=CCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)

![(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)

![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)

![3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione](/img/structure/B11930639.png)

![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)

![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)

![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)